N-(4-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the cyclocondensation of 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and 3-amino-1,2,4-triazole under solvent-free conditions or in the presence of ethanol as a green solvent . The reaction is catalyzed by a dicationic molten salt based on tropine, which facilitates the formation of the triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyrimidine scaffold.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
N-(4-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which prevents the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits potent antimicrobial and antitubercular activities.
1,2,4-triazolo[1,5-a]pyridines: Known for their applications in medicinal chemistry, including as JAK1 and JAK2 inhibitors.
Uniqueness
N-(4-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its dual functional groups (chlorophenyl and nitrophenyl), which contribute to its diverse biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C19H15ClN6O3 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15ClN6O3/c1-11-16(18(27)24-14-6-4-13(20)5-7-14)17(25-19(23-11)21-10-22-25)12-2-8-15(9-3-12)26(28)29/h2-10,17H,1H3,(H,24,27)(H,21,22,23) |
InChI Key |
ATPIVTMBZPIHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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